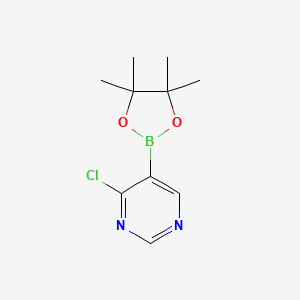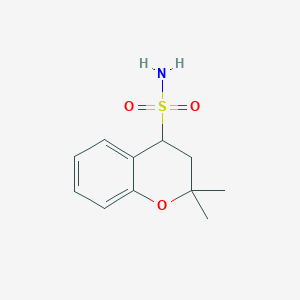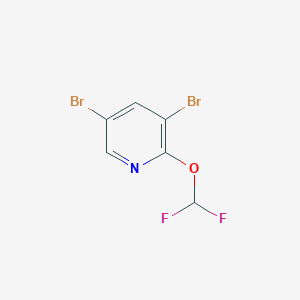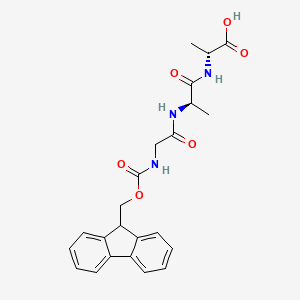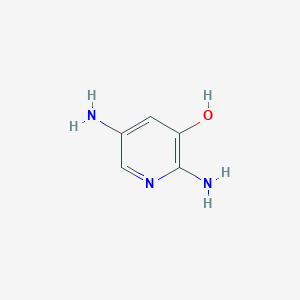
4-((9H-Fluoren-9-ylidene)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((9H-Fluoren-9-ylidene)methyl)aniline is an organic compound that features a fluorenylidene group attached to a methyl aniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-Fluoren-9-ylidene)methyl)aniline typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with potassium hydroxide in ethanol, followed by the addition of 2,5-bis(tri(n-butyl)stannyl)thiophene and palladium tetrakis(triphenylphosphine) as a catalyst in dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-((9H-Fluoren-9-ylidene)methyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a wide range of functionalized aniline derivatives .
Aplicaciones Científicas De Investigación
4-((9H-Fluoren-9-ylidene)methyl)aniline has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its unique electronic properties.
Bio-imaging: The compound’s fluorescence properties make it suitable for use in bio-imaging applications.
Sensors: It is employed in the design of chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of 4-((9H-Fluoren-9-ylidene)methyl)aniline involves its ability to participate in π-conjugation and electron transfer processes. The fluorenylidene group enhances its electronic properties, making it an effective component in electronic devices. Additionally, its fluorescence properties are attributed to the restriction of intramolecular rotations, which enhances its emission in the solid state .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: This compound shares a similar fluorenylidene structure but includes a thiophene moiety, which alters its electronic and optical properties.
N-(9H-Fluoren-9-ylidene)-4-methyl-aniline: This compound is structurally similar but features a different substitution pattern on the aniline ring.
Uniqueness
4-((9H-Fluoren-9-ylidene)methyl)aniline is unique due to its specific combination of a fluorenylidene group with a methyl aniline moiety, which imparts distinct electronic and fluorescence properties. This makes it particularly valuable in applications requiring high-performance materials with specific electronic characteristics .
Propiedades
Número CAS |
6967-16-4 |
|---|---|
Fórmula molecular |
C20H15N |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
4-(fluoren-9-ylidenemethyl)aniline |
InChI |
InChI=1S/C20H15N/c21-15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H,21H2 |
Clave InChI |
OAJJOSYDWVMHCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13136920.png)
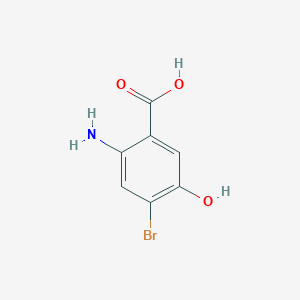
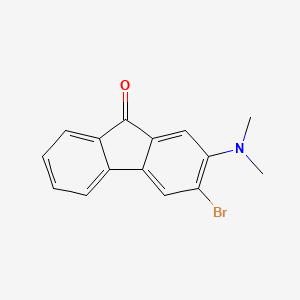

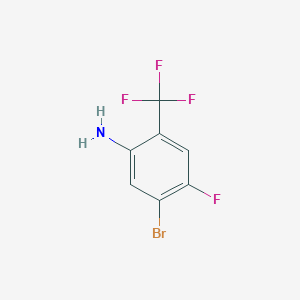

![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)
